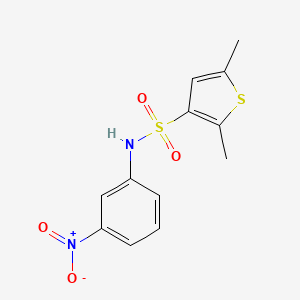

2,5-二甲基-N-(3-硝基苯基)噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives often involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. A notable method involves the reaction of aryl boronic acids and esters with bromothiophene sulfonamides under mild temperature conditions, leading to the formation of various derivatives including those with significant activity in biological assays (Noreen et al., 2017). Another pathway described involves the nitration of 2,5-dimethylthiophene leading to compounds with potential for further functionalization (Suzuki et al., 1981).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including "2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide", can be thoroughly analyzed through techniques like FTIR, FT-Raman NMR, and X-ray diffraction. Studies on similar compounds have provided insights into their geometry, vibrational frequencies, and electronic spectra, aiding in understanding their stability and reactivity (Sarojini et al., 2013).

科学研究应用

磺酰胺的新合成方法

Luo Yan 等人 (2006) 的一项研究提出了一种磺酰胺的新合成方法,使用 1-丙基和 1,3-二甲基-8-对磺基苯基黄嘌呤作为起始化合物来开发腺苷 A2B 受体拮抗剂。该方法克服了标准反应的低产率,表明类似化合物在药物化学应用中的潜力 (Luo Yan 等人,2006)。

脲酶抑制和抗菌活性

Mnaza Noreen 等人 (2017) 通过 Suzuki 交叉偶联反应合成了噻吩磺酰胺衍生物,展示了显着的脲酶抑制和抗菌活性。这突出了此类化合物在开发新的抗菌剂中的潜力 (Mnaza Noreen 等人,2017)。

互变异构行为和光谱学

Aliye Gediz Erturk 等人 (2016) 研究了磺酰胺衍生物的互变异构行为,这对于了解这些分子的药理和生物活性至关重要。本研究使用光谱方法来识别构象异构体,为生物有机和药物化学领域做出贡献 (Aliye Gediz Erturk 等人,2016)。

荧光探针开发

Z. Wang 等人 (2012) 开发了一种基于反应的荧光探针,用于区分脂肪族硫醇上的噻吩酚,展示了噻吩衍生物在环境和生物科学的灵敏检测技术中的应用 (Z. Wang 等人,2012)。

增溶和胶束介质相互作用

Rizwan Saeed 等人 (2017) 研究了十二烷基硫酸钠胶束溶液对噻吩衍生物的增溶,深入了解了这些化合物与表面活性剂的相互作用及其在各种工业过程中的潜在应用 (Rizwan Saeed 等人,2017)。

属性

IUPAC Name |

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-8-6-12(9(2)19-8)20(17,18)13-10-4-3-5-11(7-10)14(15)16/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCNKEOFFMTBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

![2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)